molecular formula C13H21N3 B13998047 2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-piperidine

2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-piperidine

Cat. No.: B13998047
M. Wt: 219.33 g/mol
InChI Key: RCZJUYYPSBQPDT-UHFFFAOYSA-N
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Description

2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-piperidine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-piperidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives.

    Cyclobutyl Substitution: The cyclobutyl group can be introduced through a substitution reaction using appropriate cyclobutyl halides.

    Piperidine Attachment: The final step involves the attachment of the piperidine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-pyridine
  • 2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-morpholine

Uniqueness

2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-piperidine is unique due to its specific structural features, such as the presence of both a cyclobutyl group and a piperidine ring. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

2-(2-cyclobutyl-5-methylpyrazol-3-yl)piperidine

InChI

InChI=1S/C13H21N3/c1-10-9-13(12-7-2-3-8-14-12)16(15-10)11-5-4-6-11/h9,11-12,14H,2-8H2,1H3

InChI Key

RCZJUYYPSBQPDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2CCCCN2)C3CCC3

Origin of Product

United States

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